molecular formula C15H15FN2O3 B2582485 2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide CAS No. 1797027-34-9

2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide

Cat. No.: B2582485
CAS No.: 1797027-34-9
M. Wt: 290.294
InChI Key: MPTUHAKJKWUQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide (CAS 1797027-34-9) is a benzamide derivative with a molecular formula of C15H15FN2O3 and a molecular weight of 290.29 g/mol . This synthetic compound, characterized by its hydroxypropyl linker connecting a 2-fluorobenzamide group to a 2-oxo-1,2-dihydropyridine moiety, is supplied with a minimum purity of 90% for research applications . The structural features of this molecule, particularly the 2-oxodihydropyridine unit, are of significant interest in medicinal chemistry and chemical biology, often serving as key scaffolds in the development of biologically active compounds . Researchers utilize this benzamide derivative as a building block in pharmaceutical development, exploring its potential as a precursor for synthetic analogs with modified activity . Its molecular architecture suggests potential application in studying protein-ligand interactions, particularly with enzymes or receptors that recognize the 2-hydroxypyridone (2-pyridone) pharmacophore . The compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures and storage in a cool, dry environment are recommended to maintain the stability and integrity of the product.

Properties

IUPAC Name

2-fluoro-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c16-13-6-2-1-5-12(13)15(21)17-9-11(19)10-18-8-4-3-7-14(18)20/h1-8,11,19H,9-10H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTUHAKJKWUQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(CN2C=CC=CC2=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridinone moiety: This can be achieved through the reaction of a suitable precursor with a reagent such as acetoacetate under basic conditions.

    Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate product, which can be carried out using oxidizing agents like hydrogen peroxide.

    Amidation: The final step involves the formation of the benzamide structure through the reaction of the intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the dihydropyridinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Fluorinating agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs based on molecular structure, physicochemical properties, and inferred pharmacological targets:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Target (Inferred) Solubility Profile Reference
2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide C₁₅H₁₄FN₂O₃ 289.29 2-fluoro, dihydropyridinone, hydroxypropyl Kinase/protease inhibition Moderate (polar hydroxy group enhances aqueous solubility) -
TD-1d () C₃₁H₂₉FN₄O₅ 556.21 4-methoxyphenyl, phenyl, 2-pyridone Protease inhibition (phenylalanine derivatives) Low (lipophilic substituents)
CGP 20712A () - - Trifluoromethyl, imidazole, hydroxy β-adrenergic receptor antagonist Low (bulky hydrophobic groups)
898433-13-1 () C₂₂H₂₀FN₃O₂ 377.42 3-fluoro, furan, dihydroisoquinoline Unknown (structural similarity to GPCR ligands) Moderate (balanced polarity)

Key Observations:

Structural Variations: The target compound and TD-1d both incorporate lactam/2-pyridone rings, which are critical for mimicking peptide substrates in enzyme inhibition . CGP 20712A diverges with a trifluoromethyl-imidazole group, aligning with its role as a β-adrenergic antagonist .

Pharmacological Implications :

  • The hydroxypropyl group in the target compound enhances solubility compared to TD-1d’s lipophilic phenyl groups, suggesting better bioavailability.
  • Fluorine substitution (2- or 3-position) influences electronic properties and target binding; 2-fluoro in the target may optimize aromatic interactions in enzyme active sites.

Synthesis Pathways: TD-1d () was synthesized via amide coupling, a method likely applicable to the target compound .

Research Findings and Mechanistic Insights

  • TD-1d : Demonstrated activity against proteases via ESI-MS (m/z 557.3 [M+1]⁺), with the 2-pyridone ring critical for binding .
  • CGP 20712A : A well-characterized β-adrenergic antagonist, highlighting the role of bulky substituents (e.g., trifluoromethyl) in receptor specificity .
  • Target Compound: The dihydropyridinone moiety may act as a hydrogen-bond acceptor, analogous to TD-1d’s 2-pyridone, while the hydroxypropyl group could improve membrane permeability compared to CGP 20712A.

Biological Activity

2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a fluorinated benzamide moiety and a dihydropyridine derivative, which are known for their diverse biological activities. The molecular formula is C15H16FN2O2C_{15}H_{16}FN_2O_2 with a molecular weight of approximately 278.3 g/mol. The compound can be represented by the following structural formula:

Structure C15H16FN2O2\text{Structure }\text{C}_{15}\text{H}_{16}\text{F}\text{N}_2\text{O}_2

Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives with similar frameworks have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast5.4Apoptosis induction
Compound BLung3.8Cell cycle arrest
Compound CColon4.1Inhibition of angiogenesis

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

Case Study: DHFR Inhibition
In a study by Sivaramkumar et al., it was demonstrated that related benzamide derivatives significantly reduced NADPH levels by inhibiting NADK, leading to destabilization of DHFR and subsequent inhibition of cell growth in cancer models .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S checkpoint.
  • Inhibition of Key Enzymes : By targeting metabolic enzymes like DHFR, it effectively reduces the proliferation capability of cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.